molecular formula C9H6Cl3N3 B1467477 4-(chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole CAS No. 1249404-92-9

4-(chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole

Cat. No. B1467477
CAS RN: 1249404-92-9
M. Wt: 262.5 g/mol
InChI Key: ZNFXTPUZXHQCMS-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole, also known as CMT, is a chemical compound that has been used in various scientific research applications. CMT has been studied for its potential to act as an insecticide, fungicide, and herbicide, as well as its ability to act as a catalyst in organic synthesis. CMT has also been studied for its potential to act as a drug or drug precursor.

Scientific Research Applications

Synthesis of Energetic Materials

Research by Wang et al. (2007) explores the creation of triazolyl-functionalized monocationic energetic salts through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These compounds exhibit good thermal stability and relatively high density, making them potential candidates for energetic material applications Wang, R., Gao, H.-j., Ye, C., & Shreeve, J. M. (2007). Chemistry of Materials, 19, 144-152.

Corrosion Inhibition

The work by Bentiss et al. (2007) demonstrates the utility of triazole derivatives in corrosion inhibition. Specifically, they found that certain triazole derivatives effectively inhibit the corrosion of mild steel in hydrochloric acid solutions. The inhibitive efficiency of these derivatives was linked to the nature and type of substituents on the triazole molecule Bentiss, F., Bouanis, M., Mernari, B., Traisnel, M., Vezin, H., & Lagrenée, M. (2007). Applied Surface Science, 253, 3696-3704.

Adsorption Studies

Anpilogova et al. (2012) investigated the extraction of hydrochloric and nitric acid using specific triazole derivatives, demonstrating their potential in separation processes and industrial applications. The study highlighted the role of triazole compounds in enhancing the efficiency of acid extraction through the formation of monosolvates Golubyatnikova, L. G., Anpilogova, G. R., Khisamutdinov, R. A., & Murinov, Y. (2012). Russian Journal of General Chemistry, 82, 310-316.

Pharmaceutical Applications

El-Reedy and Soliman (2020) synthesized novel triazole derivatives and evaluated their biological activities, revealing significant antibacterial, antifungal, and anti-inflammatory effects. This indicates the potential of triazole derivatives in developing new therapeutic agents El-Reedy, A. A. M., & Soliman, N. (2020). Scientific Reports, 10.

properties

IUPAC Name

4-(chloromethyl)-1-(2,5-dichlorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3N3/c10-4-7-5-15(14-13-7)9-3-6(11)1-2-8(9)12/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFXTPUZXHQCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=C(N=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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